molecular formula C7H11NO2 B12867866 (1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one

(1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one

Cat. No.: B12867866
M. Wt: 141.17 g/mol
InChI Key: WHRVGBMTDGBUGH-PHDIDXHHSA-N
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Description

(1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one is a chemical compound known for its unique structure and properties It is a derivative of pyrrolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a pyrrolizine derivative followed by hydroxylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation agents like hydrogen peroxide or osmium tetroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolizine derivatives .

Mechanism of Action

The mechanism of action of (1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making it a valuable compound for studying biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,8R)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one

InChI

InChI=1S/C7H11NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5-6,9H,1-4H2/t5-,6-/m1/s1

InChI Key

WHRVGBMTDGBUGH-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CC(=O)N2C1)O

Canonical SMILES

C1CC2C(CC(=O)N2C1)O

Origin of Product

United States

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